Einecs 282-574-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

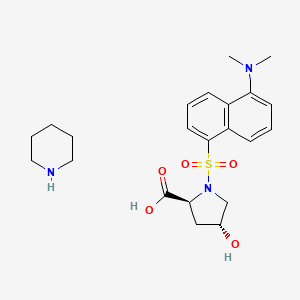

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

84255-27-6 |

|---|---|

Molecular Formula |

C22H31N3O5S |

Molecular Weight |

449.6 g/mol |

IUPAC Name |

(2S,4R)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid;piperidine |

InChI |

InChI=1S/C17H20N2O5S.C5H11N/c1-18(2)14-7-3-6-13-12(14)5-4-8-16(13)25(23,24)19-10-11(20)9-15(19)17(21)22;1-2-4-6-5-3-1/h3-8,11,15,20H,9-10H2,1-2H3,(H,21,22);6H,1-5H2/t11-,15+;/m1./s1 |

InChI Key |

FZUNHTVJWQLYPG-BTAXJDQBSA-N |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3C[C@@H](C[C@H]3C(=O)O)O.C1CCNCC1 |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CC(CC3C(=O)O)O.C1CCNCC1 |

Origin of Product |

United States |

Current State of Scholarly Inquiry on Einecs 282 574 4

Current research on 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) primarily focuses on its role as a crucial intermediate in the synthesis of various pharmaceutical agents. Scholarly investigations often detail its synthesis and purification processes, as it is a key building block for several commercially available drugs.

The synthesis of its hydrochloride salt is a well-documented area of research. One common method involves the alkylation of 1-(3-chlorophenyl)piperazine (B195711) hydrochloride with 1-bromo-3-chloropropane (B140262) in an alkaline aqueous acetone (B3395972) solution. globalresearchonline.netprepchem.com Another documented synthetic route prepares 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride through a three-step reaction starting from diethanolamine (B148213) and 3-chloroaniline. google.com These synthetic methodologies are continuously being optimized to improve yield and purity, which is critical for its application in the pharmaceutical industry.

Detailed research findings on the physicochemical properties of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine and its hydrochloride salt have been established and are presented in the following data table.

| Property | Value |

|---|---|

| Molecular Formula | C13H18Cl2N2 (base) fda.gov |

| Molecular Weight | 273.20 g/mol (base) jigspharma.com |

| CAS Number | 52605-52-4 (hydrochloride salt) chemdad.com |

| Appearance | White to off-white crystalline powder jigspharma.com |

| Melting Point | 198-203 °C (hydrochloride salt) |

| Solubility | Slightly soluble in water; soluble in organic solvents jigspharma.com |

Significance of Investigating Einecs 282 574 4 in Contemporary Chemical Science

The primary significance of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) in modern chemical science lies in its role as a key precursor in the synthesis of several important pharmaceuticals. chemdad.com It is a critical intermediate in the production of trazodone (B27368) and nefazodone, both of which are used as antidepressants. chemdad.comresearchgate.net Trazodone is indicated for the treatment of Major Depressive Disorder, often with associated anxiety and insomnia. researchgate.net Nefazodone is also an antidepressant that functions by blocking serotonin (B10506) type 2 (5-HT2) receptors and inhibiting the reuptake of serotonin and norepinephrine. nih.gov

The investigation of this compound and its synthetic pathways is vital for the pharmaceutical industry to ensure a consistent and pure supply of these active pharmaceutical ingredients. Furthermore, research into derivatives of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine has led to the development of novel antidepressant agents with potentially improved pharmacological profiles. globalresearchonline.net For instance, it has been used as a starting material to create new compounds with dopamine (B1211576) autoreceptor agonist properties. globalresearchonline.net

Advanced Analytical and Spectroscopic Characterization in Einecs 282 574 4 Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol. Both ¹H and ¹³C NMR are employed to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present in the molecule. Although specific chemical shifts can vary slightly depending on the solvent used, typical proton signals are observed for the tert-butyl groups, the methyl groups, the methylene (B1212753) bridge, the aromatic rings, and the hydroxyl groups. A ¹H NMR spectrum available from the American Cyanamid Company provides evidence for these proton environments. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing distinct signals for each carbon atom in the molecule, including the quaternary carbons of the tert-butyl groups, the methyl carbons, the methylene bridge carbon, and the various aromatic carbons. A spectrum from the American Cyanamid Company is also available for reference. nih.gov

| Proton (¹H) | Typical Chemical Shift (ppm) | Carbon (¹³C) | Typical Chemical Shift (ppm) |

| tert-Butyl | ~1.4 | tert-Butyl (Quaternary C) | ~34 |

| Methyl | ~2.2 | tert-Butyl (CH₃) | ~30 |

| Methylene Bridge | ~3.8 | Methyl | ~21 |

| Aromatic | ~7.0 | Methylene Bridge | ~36 |

| Hydroxyl | ~5.0 | Aromatic (C-O) | ~150 |

| Aromatic (C-C(CH₃)₃) | ~135 | ||

| Aromatic (C-CH₃) | ~128 | ||

| Aromatic (C-H) | ~126 | ||

| Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a critical tool for confirming the molecular formula and investigating the fragmentation patterns of 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, providing further structural verification. The nominal mass of the compound is 340.5 g/mol . biosynth.com

Electron Ionization (EI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques used for this compound. The resulting mass spectrum typically shows the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, confirming the molecular weight. nih.govmassbank.eunist.gov

Detailed fragmentation analysis through MS/MS experiments reveals characteristic fragment ions. The cleavage of the tert-butyl groups and the methylene bridge are common fragmentation pathways. For instance, in a GC-APCI-QTOF MS/MS analysis with a collision energy of 20 eV, the precursor ion at m/z 341.2475 ([M+H]⁺) yields prominent product ions. nih.gov

| Precursor Ion (m/z) | Adduct | Collision Energy (eV) | Top 5 Fragment Ions (m/z) |

| 341.2475 | [M+H]⁺ | 20 | 149.136, 177.1677, 157.1255, 129.0913, 163.1519 |

| Data obtained from a GC-APCI-QTOF instrument. nih.gov |

Another MS/MS experiment using an ion trap instrument with a precursor m/z of 339.233 ([M-H]⁻) identified top peaks at m/z 163, 339.2, and 164. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3600-3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl groups. The C-H stretching vibrations of the aromatic and aliphatic (tert-butyl, methyl, and methylene) groups are typically observed in the 3100-2850 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range. The NIST WebBook provides reference IR spectra for this compound. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not widely published, it is expected to show strong bands for the aromatic ring vibrations and the C-C skeletal vibrations.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) |

| Phenolic O-H | Stretching | 3600-3400 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

Chromatographic Methods (GC, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol and for analyzing its presence in complex mixtures.

Gas Chromatography (GC): Due to its thermal stability, GC is a suitable method for the analysis of this compound. Purity levels exceeding 99.0% as determined by GC have been reported by commercial suppliers. tcichemicals.com When coupled with a Flame Ionization Detector (FID), GC provides a robust method for purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound, particularly for samples that are not suitable for GC. Reversed-phase HPLC methods using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water are commonly employed. sielc.com For applications requiring mass spectrometric detection, phosphoric acid in the mobile phase can be replaced with formic acid. sielc.com

X-ray Crystallography for Solid-State Structure Determination

As of the current literature review, there is no publicly available information on the single-crystal X-ray diffraction analysis of 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol. Therefore, detailed data on its solid-state structure, including bond lengths, bond angles, and crystal packing, are not available.

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for the comprehensive analysis of 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of this compound. It has been used to confirm the identity of the substance in workplace air samples and for analytical monitoring in environmental studies. oecd.org In a study on synthetic phenolic antioxidants in blood, GC-MS was used for the analysis of various analytes including 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol. diva-portal.orgdiva-portal.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing this compound in complex biological and environmental samples. Test reports for Substances of Very High Concern (SVHC) indicate the use of HPLC-DAD/MS for screening. mindmotion.com.cn

Development of Quantitative Analytical Methods for Research Applications

The development of robust quantitative analytical methods is crucial for monitoring the levels of 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol in various applications and environmental compartments.

HPLC Methods: Quantitative HPLC methods have been developed for monitoring worker exposure to this compound in the form of dust. Air samples are collected on a filter, dissolved in a solvent, and analyzed by HPLC. oecd.org

GC-MS Methods: Quantitative GC-MS methods are employed for the analysis of this compound in environmental and biological samples. For instance, in a study on its chronic toxicity to aquatic invertebrates, hexane (B92381) extracts of exposure water were analyzed by GC-MS. oecd.org Analytical laboratories report the use of Headspace-GC-MS (HS/GC-MS) for its quantification in materials and polymers, with a limit of quantification (LOQ) of approximately 1-10 mg/kg. analytice.com

| Analytical Technique | Matrix | Application | Reported Limit of Quantification (LOQ) |

| HPLC | Workplace Air (dust) | Exposure Monitoring | Not specified |

| HS/GC-MS | Materials & Polymers | Quantitative Analysis | ≈ 1-10 mg/kg analytice.com |

| GC-MS | Blood | Bio-monitoring | Not specified diva-portal.orgdiva-portal.org |

Table of Compound Names

| EINECS Number | Chemical Name | CAS Number |

| 282-574-4 | 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol | 119-47-1 |

| Not Applicable | Acetonitrile | 75-05-8 |

| Not Applicable | Water | 7732-18-5 |

| Not Applicable | Phosphoric acid | 7664-38-2 |

| Not Applicable | Formic acid | 64-18-6 |

| Not Applicable | Hexane | 110-54-3 |

Research on Industrial and Specialized Applications of Einecs 282 574 4

Investigation into the Utility of EINECS 282-574-4 in Materials Science

The unique chemical structure of MDEA lends itself to various uses within materials science, contributing to the performance and properties of polymers, fillers, and surface treatments.

MDEA serves as a significant component in the manufacturing of plastics and polymers. dow.com It is utilized in the production of polyurethane foams, acting as a catalyst. advancepetro.comdow.com Its role extends to being a building block in the synthesis of various other polymers. The European Chemicals Agency (ECHA) notes its use by professional workers in polymers and in the manufacturing of plastic products. europa.eu Research has been conducted to identify polymers that may require registration due to their potential risks, highlighting the importance of understanding the constituents like MDEA in these materials. chemicalwatch.com

Table 1: Applications of MDEA in Polymer and Plastic Formulations

| Application | Function |

| Polyurethane Foams | Catalyst |

| General Polymer Synthesis | Building Block/Intermediate |

| Plastic Products | Manufacturing Component |

While direct research on MDEA's specific role in fillers, putties, and plasters is not extensively detailed in the provided context, related compounds like ethanol (B145695) are used in these applications. europa.eu Given MDEA's properties as a surface-active agent and pH control agent, its potential for inclusion in such formulations for modifying viscosity, adhesion, and stability is an area for further investigation. advancepetro.com

In the realm of metalworking and surface treatment, MDEA is recognized for its utility as both a pH buffer and an anti-corrosion additive in metalworking fluids. atamankimya.com It is a key component in the manufacture of triazine-based corrosion inhibitors. dow.com The compound's ability to protect metal surfaces from degradation is a critical aspect of its industrial value.

Table 2: MDEA in Metal Surface Treatment

| Application | Function |

| Metalworking Fluids | pH Buffer, Anticorrosion Additive |

| Corrosion Inhibitors | Building Block for Triazine-based Inhibitors |

Research into this compound as a Component in Heat Transfer Fluids

MDEA is utilized in heat transfer fluids, as indicated by information from the European Chemicals Agency. europa.eu Its low vapor pressure allows for high amine compositions without significant losses, and it exhibits resistance to thermal degradation, which are advantageous properties for a heat transfer fluid. wikipedia.org These fluids are used in closed systems with minimal release, such as in cooling liquids for refrigerators and oil-based electric heaters. europa.eu

Academic Inquiry into this compound as a Laboratory Chemical Reagent

In laboratory settings, MDEA is used as a chemical reagent. europa.eu Its miscibility with water and common organic solvents like ethanol and benzene (B151609) makes it a versatile reagent for various chemical syntheses and analytical procedures. wikipedia.org It is also employed in scientific research and development. europa.eu

Research into Potential Bio-Active Compound Development based on this compound Skeleton

The molecular structure of MDEA serves as a scaffold for the synthesis of more complex molecules with potential biological activity. It is used as an intermediate in the production of pharmaceuticals. advancepetro.comashland.com Specifically, it has been utilized in the synthesis of analgesics. advancepetro.com Furthermore, MDEA is a precursor in the creation of various personal care products, where it can function as a pH adjuster, emulsifier, or surfactant in items like shampoos and conditioners. xdbiochems.com Its role as an intermediate extends to the synthesis of numerous other products, including pesticides. ashland.com

Table 3: Chemical Compound Names

| Common Name/Abbreviation | IUPAC Name | EINECS Number |

| N-methyldiethanolamine (MDEA) | 2,2'-(methylimino)diethanol | 282-574-4 |

| Monoethanolamine (MEA) | 2-aminoethanol | 205-483-3 |

| Diethanolamine (B148213) (DEA) | 2,2'-iminodi(ethan-1-ol) | 203-868-0 |

| Piperazine (PZ) | Piperazine | 203-808-3 |

| Ethanol | Ethanol | 200-578-6 |

Environmental Chemistry and Fate of Einecs 282 574 4 in Research

Characterization of Environmental Release Pathways and Emission Sources

The environmental release of EINECS 282-574-4 is closely linked to its extensive industrial and commercial use. The substance is not typically sold directly to the general public but is a component in a wide array of formulations and manufactured articles. rxweb-prd.com3m.com

Industrial Uses and Emission Sources:

Intermediate in Manufacturing: A primary use is as a chemical intermediate in the synthesis of other substances, such as polymers and surfactants. rxweb-prd.com It is also used to manufacture plastic products and machinery. Release during these processes can occur from industrial sites. rxweb-prd.com

Formulation of Mixtures: The compound is formulated into various products, including adhesives and sealants, heat transfer fluids, lubricants and greases, paper chemicals and dyes, washing and cleaning products, and cosmetics. rxweb-prd.com Environmental release can happen during the formulation and re-packing stages. rxweb-prd.com

Direct Industrial Applications: It serves as a curing agent for epoxy resins, particularly for encapsulating electronic components, due to the flexibility and low shrinkage it imparts. rxweb-prd.comrqbchemical.com It is also used in the production of alkyd and unsaturated polyester (B1180765) resins to increase flexibility and toughness in specialty coatings, varnishes, and finishes. rxweb-prd.com

Professional and Consumer Product-Related Releases:

Widespread Professional Uses: Professionals in health services and scientific research and development utilize products containing this substance, such as laboratory chemicals and pH regulators. rxweb-prd.com

End-Product Use: Release to the environment is likely to occur from the use of finished products containing this compound. This includes indoor releases from machine wash liquids, detergents, and automotive care products, as well as outdoor use as a processing aid. rxweb-prd.com It may also be released from long-life materials where it is incorporated, such as in plastic construction materials, through slow degradation or abrasion over the article's service life. rxweb-prd.com

The European Chemicals Agency (ECHA) notes that there is no public registered data specifically detailing the primary routes by which this substance is most likely to be released into the environment, highlighting the reliance on use patterns to infer release pathways. rxweb-prd.com

Studies on Environmental Distribution and Partitioning (air, water, soil, sediment)

The environmental distribution of this compound is governed by its physicochemical properties, which determine how it partitions between air, water, soil, and sediment. The compound's low water solubility and high affinity for organic carbon are key factors in its environmental behavior.

Research and safety data provide the following property values:

| Property | Value | Implication for Environmental Partitioning |

| Water Solubility | ca. 0.01 g/L (10 mg/L) at 25°C sigmaaldrich.cn 0.13 mg/L at 20°C scribd.com | Slightly soluble to very low solubility. The compound is not expected to persist in high concentrations in the water column. |

| Octanol-Water Partition Coefficient (Log Kₒw) | 4.68 at 22°C laddresearch.com 4.38 (modeled) scribd.com ≥3.286 – ≤6.086 (for the hydrolyzed acid form) chemos.de | High lipophilicity. Indicates a strong tendency to adsorb to organic matter in soil, sediment, and biosolids rather than remaining in water. |

| Vapor Pressure | < 0.06 Pa scribd.com | Extremely low volatility. Partitioning to the atmosphere is expected to be negligible. |

| Soil Adsorption Coefficient (Log Kₒc) | ≥3.007 – ≤4.46 (ECHA, for the hydrolyzed acid form) chemos.de | Strong adsorption to soil. The material is expected to have essentially no mobility in soil and will not readily leach into groundwater. laddresearch.comchemos.de |

Based on these properties, if released into an aquatic environment, this compound is expected to rapidly partition from the water phase to suspended solids and sediment. If released to land, it will bind strongly to soil particles, limiting its mobility and the potential for groundwater contamination. laddresearch.com Its low vapor pressure means air is not a significant environmental compartment for this substance.

Research on Abiotic and Biotic Transformation Processes in Aquatic and Terrestrial Environments

Once released into the environment, this compound is subject to transformation through both non-biological (abiotic) and biological (biotic) processes.

Abiotic Transformation: Hydrolysis The most significant abiotic transformation process for this compound is hydrolysis. The anhydride (B1165640) group reacts with water, cleaving the ring to form the corresponding dicarboxylic acid, tetrapropenyl succinic acid. rxweb-prd.commicyjz.com This reaction is a key functional mechanism when the compound is used as a corrosion inhibitor, as it scavenges water from non-aqueous systems like lubricants. rxweb-prd.comrqbchemical.com This rapid hydrolysis means that in most aqueous environments, the parent anhydride is likely to be quickly converted to its dicarboxylic acid form. rqbchemical.commicyjz.comeuropa.eu

Biotic Transformation: Biodegradation Research findings on the biodegradability of this compound are conflicting.

Conversely, a different study on a structurally similar substance, also conducted according to OECD Guideline 301D, reported biodegradation of 71.66% after 19 days, indicating it is readily biodegradable. laddresearch.com

Furthermore, a computational model (BIOWIN) prediction within an ECHA assessment suggests that the hydrolysis product, tetrapropenyl succinic acid, is not readily biodegradable. europa.eu

This discrepancy in research findings highlights the uncertainty surrounding the ultimate persistence of this compound and its primary degradation product in the environment. The long, branched alkyl chain is known to hinder biodegradation in similar molecules.

Investigation of Bioaccumulation and Biodegradation Potential in Environmental Systems

The potential for this compound to accumulate in living organisms is a key aspect of its environmental risk profile.

Bioaccumulation Potential The high octanol-water partition coefficient (Log Kₒw > 4) suggests a significant potential for the substance to bioaccumulate in the fatty tissues of organisms. laddresearch.comchemos.de However, much like the biodegradation data, the direct evidence is contradictory.

One safety data sheet explicitly states the substance is "Highly bioaccumulative". sigmaaldrich.cn

The hydrolyzed form, tetrapropenyl succinic acid, is also noted by ECHA to fulfill the criterion for being "very bioaccumulative". chemos.de

In contrast, another safety data sheet asserts that the substance is "Not expected to bioconcentrate in aquatic species". laddresearch.com

The official classification of the substance as "May cause long lasting harmful effects to aquatic life (H413)" is consistent with properties of high persistence and/or a high potential for bioaccumulation. sigmaaldrich.cnchemos.de

Biodegradation and Persistence As detailed in section 6.3, the conflicting results from biodegradation studies (ranging from 0% to over 70% degradation) make it difficult to definitively conclude its persistence. sigmaaldrich.cnladdresearch.com If the substance is not readily biodegradable, its combination of low water solubility, strong adsorption to sediment, and high bioaccumulation potential would make it a persistent environmental contaminant. sigmaaldrich.cneuropa.eu

Development of Environmental Monitoring and Analytical Methods for this compound

While specific, standardized methods for the routine environmental monitoring of this compound are not widely documented in public literature, a range of analytical techniques are used in research and industrial settings to characterize the compound and its derivatives. These methods could be adapted for environmental sample analysis.

Spectroscopic Methods: Fourier-transform infrared spectroscopy (FTIR) is frequently used to identify the characteristic anhydride functional group and is sensitive enough for quantification. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is employed for detailed structural elucidation of the compound and its reaction products, such as in studies modifying natural polymers. researchgate.netembrapa.br

Chromatographic Methods: Dynamic headspace gas chromatography (GC) analysis is a standard method used to measure the emission of volatile (VOC) and semi-volatile (FOG) organic compounds from materials containing this compound. google.com For analysis in liquid matrices, techniques like liquid chromatography coupled with mass spectrometry (LC-MS) would be suitable for identifying the compound and its hydrolysis product at low concentrations, a common approach for contaminants of emerging concern.

Titration Methods: Potentiometric titration can be used to quantify the amount of reacted maleic anhydride in a sample, providing a measure of the compound's concentration in a product matrix. researchgate.net

The development of robust analytical methods is crucial for monitoring the presence and concentration of this substance and its degradation products in environmental compartments like wastewater effluent, biosolids, and sediments.

Remediation Strategies and Green Engineering Approaches in Research

Research related to this compound and similar succinic anhydride derivatives includes efforts toward greener synthesis and novel applications, which can be considered forms of green engineering.

Greener Synthesis Routes: Traditionally, some polyolefin-succinic derivatives were produced using chlorine-based processes. googleapis.comgoogle.com Increasing environmental pressure has driven research into "thermal" synthesis routes, which react the polyolefin and maleic anhydride directly at high temperatures, avoiding the use of chlorine and the formation of chlorinated by-products. googleapis.comgoogle.com

Use in Bio-based Materials: In a green chemistry context, there is active research into using Tetrapropenyl Succinic Anhydride to hydrophobically modify natural, biodegradable polymers. Studies have shown its successful use in modifying cashew gum and chitin. researchgate.netembrapa.brpublisherspanel.com This reaction attaches a hydrophobic tail to the natural polymer, creating new materials that can be used as emulsifiers, thickeners, and compatibilizers, often for eco-friendly applications. researchgate.net

Biofilm Remediation Research: While not directly involving this compound, research on the closely related Octenyl Succinic Anhydride (OSA) has explored its use as a biofilm treatment agent. calpoly.edu The study suggested that chemical modification of the biofilm's structural components could be a new approach for biofilm remediation. calpoly.edu This points to a potential, though currently unexplored, application area for similar anhydride compounds.

Theoretical and Computational Studies on Einecs 282 574 4

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing ab initio methods, have been instrumental in elucidating the structural stability and electronic properties of anhydrous disodium (B8443419) tetraborate (B1243019) (also known as anhydrous borax). jst.go.jp Studies have focused on the fundamental building blocks (FBBs) that constitute the crystal structures of its polymorphs, such as α-Na₂B₄O₇ and γ-Na₂B₄O₇. jst.go.jp

These calculations provide insights into the total energies of these FBBs, which are crucial for understanding their relative stabilities. jst.go.jp For instance, the total energy of the FBB in borax (B76245) has been calculated using the Hartree-Fock method with a 3-21G* basis set, yielding a value of -771.24 Hartree. jst.go.jp This value serves as a benchmark for comparing the stabilities of different borate (B1201080) mineral structures. jst.go.jp The FBB of borax consists of two three-membered rings, each containing one BO₃ triangle and two BO₄ tetrahedra. jst.go.jp

Computational studies using Density Functional Theory (DFT) have also been employed to investigate the electronic structure and reactivity of borate compounds in general. mdpi.com These studies help in understanding bonding, atomic charges, and reactivity descriptors, which are essential for predicting the chemical behavior of these materials. mdpi.com For example, DFT calculations have been used to study the solvation of Fe²⁺ and Fe³⁺ ions in the presence of borax to understand its role in pyrite (B73398) dissolution, confirming that the oxidation of iron to the +3 state increases its binding affinity to water molecules, thereby aiding dissolution. acs.org

Table 1: Total Energies of Fundamental Building Blocks (FBBs) in Borates This table is interactive. You can sort and filter the data.

| Borate Mineral | Fundamental Building Block (FBB) | Total Energy (Hartree) |

|---|---|---|

| Borax | [B₄O₅(OH)₄]²⁻ | -771.24 |

| α-Na₂B₄O₇ | [B₄O₇]²⁻ | -770.58 |

| γ-Na₂B₄O₇ | [B₄O₇]²⁻ | -770.55 |

Data sourced from ab initio quantum chemical calculations. jst.go.jp

Molecular Dynamics Simulations of Compound Behavior

While dedicated molecular dynamics (MD) simulations focusing solely on anhydrous disodium tetraborate are not extensively documented in publicly available literature, the principles of MD are applied to understand systems where borax is a key component. For instance, the behavior of transient polymer networks formed by polyvinyl alcohol (PVA) cross-linked with borax has been studied using rheological experiments complemented by modeling that can be informed by molecular dynamics principles. science.gov These studies examine the structure-rheology relationships in such complex fluids. science.gov

Furthermore, computational techniques like DFT, which can be seen as a precursor to developing force fields for MD simulations, have been used to study the interaction of borax in aqueous solutions for applications like the removal of pyrite scales. acs.org These studies provide insights into the solvation and interaction mechanisms at a molecular level, which are foundational for larger-scale molecular dynamics simulations. acs.org Volumetric and viscometric studies of saccharide-disodium tetraborate interactions in aqueous solutions also provide macroscopic data that can be used to validate and parameterize molecular models for simulations. researchgate.net

Predictive Modeling for Synthesis Pathways and Material Properties

Predictive modeling plays a crucial role in optimizing the synthesis of borate compounds and tailoring their material properties for specific applications. For example, a synthesis method for disodium octaborate tetrahydrate has been developed using anhydrous borax and boric acid, with specific mass ratios to control the reaction and enhance the yield. google.com The pure mass ratio of boric acid to anhydrous borax is specified as 1:(0.8-1.3). google.com

In the field of materials science, borax is used as a flux in the creation of porous glass-ceramics from coal fly ash. frontiersin.org Predictive models in this context relate the amount of borax added to the sintering temperature and the resulting properties of the material, such as porosity and mechanical strength. frontiersin.org For example, the addition of 10-15% borax can reduce the precipitation temperature of anorthite (B1171534) from 1000°C to 900°C. frontiersin.org

Thermodynamic modeling has also been applied to aqueous systems containing sodium tetraborate to predict phase equilibria and solubilities. researchgate.net Such models are vital for industrial processes like crystallization and for understanding the geochemical formation of borate deposits. researchgate.net These models often use experimental data to parameterize equations that can then predict the behavior of the system under different conditions of temperature and concentration. researchgate.net

Structure-Activity Relationship (SAR) Studies for Functional Design

Direct Structure-Activity Relationship (SAR) studies, in the traditional sense of designing new molecules for a specific biological target, are not the primary focus of research on an inorganic compound like anhydrous disodium tetraborate. However, the underlying principle of relating a compound's structure to its function or activity is still highly relevant.

For instance, theoretical studies have investigated the factors controlling the stability of borate complexes with aldopentoses like ribose. researchgate.net Using DFT, it was shown that the stability of the ribose-borate complex is due to a strong hydrogen bond and favorable contacts with the aqueous medium, which is a form of structure-stability relationship analysis. researchgate.net

In a different context, the effectiveness of a borax-based formulation for dissolving pyrite scales has been linked to its chemical structure and reactivity through DFT studies. acs.org These computational investigations help to establish a relationship between the chemical's properties and its performance in an industrial application. acs.org

Furthermore, the broader field of borate chemistry includes SAR studies for various borate compounds. While not directly on disodium tetraborate, these studies provide a framework for how structural modifications can influence the properties and applications of boron-containing materials. rsc.orgtandfonline.com

Emerging Research Directions and Future Prospects for Einecs 282 574 4

Integration with Advanced Technologies (e.g., Artificial Intelligence in chemical synthesis)

The field of chemical synthesis and material science is increasingly benefiting from the integration of advanced technologies, particularly artificial intelligence (AI) and machine learning (ML). researchgate.netnih.gov For compounds like EINECS 282-574-4, which face regulatory scrutiny, these technologies offer a pathway to innovation and the development of safer, more effective alternatives.

In the context of this compound, AI can be instrumental in designing new hindered phenolic antioxidants that retain or exceed its stabilizing effects while exhibiting a more favorable toxicological profile. Researchers are using computational methods to understand the mechanisms of antioxidant action at a molecular level, which can guide the design of next-generation stabilizers. nih.govresearchgate.net

| Technology | Application in Antioxidant Research | Relevance to this compound |

|---|---|---|

| Artificial Intelligence (AI) and Machine Learning (ML) | Predicting antioxidant activity, designing novel antioxidant molecules, and optimizing synthesis pathways. researchgate.netnih.govmdpi.com | Development of safer and more effective alternatives to address regulatory concerns. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and antioxidant efficacy to screen potential candidates. nih.gov | Guiding the design of new hindered phenols with improved properties. |

| Computational Chemistry | Investigating reaction mechanisms and thermodynamic properties of antioxidants. nih.govresearchgate.net | Understanding the structure-function relationship to create superior stabilizers. |

Challenges and Unexplored Avenues in this compound Research

The most significant challenge facing this compound is its regulatory status. The European Chemicals Agency (ECHA) has identified it as a Substance of Very High Concern (SVHC) due to its potential for reproductive toxicity. foodpackagingforum.org This classification creates a strong impetus for industries to find safer alternatives.

A key challenge lies in developing a substitute that matches the performance and cost-effectiveness of this compound. As a hindered phenolic antioxidant, it offers excellent thermal stability and is effective in a variety of applications, from plastics and rubbers to specialized uses in solid propellants for the space industry. eurospace.orgchemondis.com Finding a single molecule that can replicate this versatility is a considerable scientific hurdle.

Unexplored avenues in this research area include:

The development of polymeric antioxidants: Creating larger molecules that are less likely to migrate from the host material, thereby reducing potential exposure and environmental release. acs.org

"Benign-by-design" approaches: Proactively designing new chemicals with a focus on minimizing toxicity from the outset, using computational tools to predict potential hazards.

Contribution of this compound Research to Broader Chemical Science Goals

The research driven by the challenges associated with this compound contributes to several broader goals within chemical science. The push to replace this compound is accelerating the development of green and sustainable chemistry. It encourages a shift away from petroleum-based feedstocks towards renewable resources for chemical production. mdpi.comchemrxiv.org

Furthermore, the intensive study of the toxicology and environmental fate of this compound and its potential replacements enhances our understanding of structure-toxicity relationships. acs.orgnih.gov This knowledge is invaluable for the safer design of chemicals in the future, a core principle of modern chemical science.

Q & A

Q. How can machine learning models predict unknown properties of this compound?

- Methodological Answer : Train models on curated datasets (e.g., QSAR databases) using descriptors like molecular weight, topological polar surface area, and Hammett constants. Validate predictions via leave-one-out cross-validation and external test sets. Disclose model hyperparameters and training data sources to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.